molecular formula C10H15ClFNO B8101673 4-Fluoromethcathinone metabolite (hydrochloride) ((+/-)-Ephedrine stereochemistry)

4-Fluoromethcathinone metabolite (hydrochloride) ((+/-)-Ephedrine stereochemistry)

Cat. No.: B8101673
M. Wt: 219.68 g/mol
InChI Key: FENYPFLMDTWUKZ-YUWZRIFDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoromethcathinone metabolite (hydrochloride) involves the fluorination of methcathinone. The process typically includes the following steps:

    Fluorination: Introduction of a fluorine atom into the methcathinone structure.

    Reduction: Conversion of the β-keto group to a β-hydroxy group.

    Hydrochloride Formation: Formation of the hydrochloride salt to enhance stability and solubility.

Industrial Production Methods

the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and crystallization to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

4-Fluoromethcathinone metabolite (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: Conversion of the β-hydroxy group back to a β-keto group.

    Reduction: Further reduction of the β-hydroxy group.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include various substituted cathinone derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Fluoromethcathinone metabolite (hydrochloride) is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoromethcathinone metabolite (hydrochloride) involves its interaction with monoaminergic neurotransmitter systems. It acts as a psychostimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved through the inhibition of their reuptake and the promotion of their release .

Properties

IUPAC Name

(1R,2S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,10,12-13H,1-2H3;1H/t7-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENYPFLMDTWUKZ-YUWZRIFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)F)O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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